3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
3-[(2-Chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins—bioactive metabolites of ellagic acid with demonstrated neuroprotective properties . This compound features a di-substituted benzyloxy group at the 3-position of the chromenone core, combining a 2-chloro and 6-fluoro substituent on the benzyl ring. The design of such derivatives aims to optimize interactions with phosphodiesterase 2 (PDE2), a therapeutic target for neurodegenerative diseases .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMADGGSUGNYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl alcohol and 6H-benzo[c]chromen-6-one.
Reaction: The 2-chloro-6-fluorobenzyl alcohol is reacted with 6H-benzo[c]chromen-6-one in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one exhibits notable anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for developing anticancer drugs.
Case Study Example :
In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines indicates potential therapeutic applications in treating inflammatory diseases.
Research Findings :
Studies have shown that this compound can significantly decrease levels of TNF-alpha and IL-6 in activated macrophages, highlighting its role in modulating immune responses .
Enzyme Inhibition
The compound binds to the active sites of various enzymes, inhibiting their activity and thereby altering biochemical pathways critical for disease progression. This mechanism underpins its potential use in drug development targeting diseases such as cancer and chronic inflammatory conditions .
Future Research Directions
Further studies are necessary to elucidate the full range of biological targets and pathways influenced by this compound. Understanding its mechanism of action at a molecular level will facilitate the design of more effective therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Alkoxy-Substituted Derivatives
- 3-Butoxy-6H-benzo[c]chromen-6-one (1f) : Exhibited the highest PDE2 inhibitory activity (IC50: 3.67 ± 0.47 µM) among alkoxylated derivatives, attributed to optimal chain length and lipophilicity aligning with the hydrophobic pocket of PDE2 .
- 3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1g) : Longer pentyl chain reduced activity (IC50: ~34 µM), suggesting steric hindrance or excessive hydrophobicity .
Benzyloxy-Substituted Derivatives
- 3-((2-Fluorobenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one (2t): A mono-fluorinated benzyloxy derivative with an 8-methoxy group.
Reference Inhibitor
- BAY 60-7550 : A classic PDE2 inhibitor with a propylphenyl group (IC50: ~0.1 µM). Though more potent than most benzo[c]chromen-6-ones, derivative 1f showed comparable efficacy in cell-level studies, highlighting the scaffold’s promise .
Substituent Effects on Selectivity
- Cholinesterase Inhibitors : Derivatives with tetrahydro-benzo[c]chromen-6-one cores exhibited activity against acetylcholinesterase (e.g., comparable to rivastigmine), underscoring the scaffold’s versatility .
- ERβ Agonists : Hydroxyl groups at positions 3 and 8 conferred selectivity for estrogen receptor beta (ERβ), demonstrating that substituent positioning critically influences target specificity .
Biological Activity
3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a benzo[c]chromen backbone, modified with halogenated aromatic groups, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.8 g/mol. The presence of chlorine and fluorine substituents contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H14ClFO3 |
| Molecular Weight | 368.8 g/mol |
| Structural Features | Benzo[c]chromen backbone |
| Unique Properties | Halogenated substituents |
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanisms of action are believed to involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways related to inflammation and cancer progression.
- Cell Signaling Modulation : It may affect cellular signaling pathways, potentially influencing gene expression and metabolic processes.
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory mediators.
- Anticancer Properties : The structural features of the compound indicate potential efficacy against various cancer cell lines, possibly through induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound has been tested against human cancer cell lines. Results demonstrate significant cytotoxic effects, particularly in leukemia and breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Structure-Activity Relationship (SAR) : Studies have established a relationship between the structural components of similar compounds and their biological activities. For instance, the presence of hydroxyl groups in related coumarin derivatives has been linked to enhanced differentiation of leukemia cells, indicating that modifications in the benzo[c]chromen structure could similarly impact activity.
- Pharmacokinetics : Ongoing research is focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for evaluating its viability as a therapeutic agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Methoxyflavone | Lacks halogen substituents | Known for neuroprotective effects |
| 4-Methylcoumarin | Contains a coumarin backbone | Exhibits strong fluorescence properties |
| 2-Chloro-N-(2-fluorophenyl)-3-methoxybenzamide | Amide functional group | Displays distinct biological activity profiles |
The unique combination of halogenated groups in this compound enhances its binding affinity and biological efficacy compared to other compounds in its class.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methodologies for preparing 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes, as shown in Scheme 9 . Optimization involves controlling reaction temperature (typically 80–100°C) and solvent polarity (e.g., toluene or DCM). Alternative methods include [3+3] cyclizations using 1,3-dicarbonyl compounds or chalcone intermediates . Yield improvements (up to 75%) are achieved by slow addition of reagents and inert atmosphere conditions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogous benzo[c]chromen-6-ones (mean C–C bond deviation: 0.003 Å, R factor: 0.047) . Complementary methods include / NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4 per EU-GHS/CLP). Required precautions include:
- Use of fume hoods and PPE (gloves, lab coats, safety goggles).
- Immediate decontamination of spills with ethanol/water mixtures.
- Storage in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can green chemistry principles be applied to synthesize this compound with reduced environmental impact?
- Answer : A solvent-free, three-component reaction under microwave irradiation (100 W, 120°C, 30 min) has been reported for analogous 6H-benzo[c]chromen-6-ones, achieving 85% yield . Catalytic systems like FeO nanoparticles reduce waste, while water-based workup minimizes organic solvent use. Lifecycle assessment (LCA) metrics should be integrated to quantify sustainability gains.
Q. What strategies resolve contradictions in biological activity data for fluorinated benzo[c]chromen-6-one derivatives?
- Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay variability (e.g., cell line selection, incubation time). Standardized protocols (e.g., MTT assay at 24/48/72 h) and orthogonal validation (e.g., SPR for binding affinity) are recommended. For fluorinated analogs, control for photodegradation under assay conditions using UV-Vis stability studies .
Q. How do steric and electronic effects of the 2-chloro-6-fluorobenzyl group influence the compound’s pharmacokinetic properties?
- Answer : The electron-withdrawing fluorine and chlorine substituents enhance metabolic stability by reducing cytochrome P450 oxidation. Molecular dynamics simulations (MD) show that the fluorobenzyl group increases lipophilicity (logP ~3.2), improving blood-brain barrier permeability but reducing aqueous solubility. Adjustments via prodrug design (e.g., phosphate esters) can balance bioavailability .
Methodological Challenges
Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?
- Answer : HPLC-PDA (λ = 254 nm, C18 column, acetonitrile/water gradient) identifies impurities at 0.1% levels. GC-MS detects volatile byproducts (e.g., silyl ethers from synthesis). Quantify residual solvents (e.g., DCM) via headspace GC-FID, adhering to ICH Q3C guidelines .
Q. How can researchers design structure-activity relationship (SAR) studies for fluorinated benzo[c]chromen-6-one derivatives?
- Answer : Systematic variation of substituents (e.g., replacing Cl with Br or adjusting fluorine position) paired with in silico docking (AutoDock Vina) identifies key pharmacophores. Biological testing against isoform-specific targets (e.g., kinase isoforms) clarifies selectivity. Use QSAR models to predict ADMET properties early in optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
